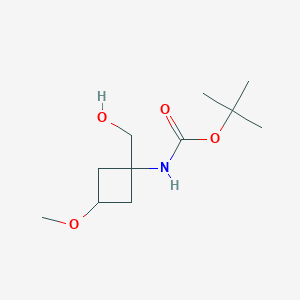

Tert-butyl 1-(hydroxymethyl)-3-methoxycyclobutylcarbamate

Übersicht

Beschreibung

“Tert-butyl 1-(hydroxymethyl)-3-methoxycyclobutylcarbamate” is likely a carbamate derivative, which are organic compounds derived from carbamic acid (NH2COOH). The structure suggests that it has a cyclobutyl ring, a tert-butyl group, a hydroxymethyl group, and a methoxy group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate cyclobutyl derivative with a tert-butyl carbamate. The exact method would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a three-dimensional structure due to the presence of the cyclobutyl ring .Chemical Reactions Analysis

As a carbamate derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could be hydrolyzed to produce an alcohol and a carbamic acid. It could also participate in reactions involving the cyclobutyl ring or the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, it would likely be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the molecule.Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Building Blocks

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which are closely related to tert-butyl 1-(hydroxymethyl)-3-methoxycyclo butylcarbamate, have been utilized in organic synthesis. These compounds are easily prepared from aldehydes and tert-butyl N-hydroxycarbamate and behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. These substances are valuable as building blocks in organic synthesis due to their versatility and reactivity (Guinchard, Vallée, & Denis, 2005).

Precursor for Foldamer Studies

A compound named Boc-AzAla-Ala-OMe, which is structurally related to tert-butyl 1-(hydroxymethyl)-3-methoxycyclobutylcarbamate, serves as a precursor for studying a new class of foldamer based on aza/α-dipeptide oligomerization. The unique structure of this compound allows for its use in advanced molecular studies (Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009).

Intermediate in Enantioselective Synthesis

This compound is a critical intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its crystal structure has been studied to understand the relative substitution of the cyclopentane ring, which is crucial for its role in synthesizing these analogues (Ober, Marsch, Harms, & Carell, 2004).

Synthesis of Biologically Active Compounds

This compound is utilized in the synthesis of important intermediates in various biologically active compounds, such as omisertinib (AZD9291). A rapid synthetic method for this compound has been established, demonstrating its significance in pharmaceutical applications (Zhao, Guo, Lan, & Xu, 2017).

Application in Insecticide Analogues Synthesis

Tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has been converted into spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid, showcasing its utility in agricultural chemistry (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[1-(hydroxymethyl)-3-methoxycyclobutyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-11(7-13)5-8(6-11)15-4/h8,13H,5-7H2,1-4H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWYVUCKPINHCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(C1)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one](/img/structure/B2866254.png)

![(14aS)-2,3,8,9,10,11-hexahydro-1H-pyrrolo[1'',2'':1',2'][1,4]diazepino[5',6':4,5]thieno[2,3-b]quinoline-5,14(13H,14aH)-dione](/img/structure/B2866255.png)

![N-(3-bromophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2866257.png)

![3-(7-Ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2866259.png)

![1-isobutyl-3-[4-(3-methylbenzoyl)piperazin-1-yl]quinoxalin-2(1H)-one](/img/structure/B2866266.png)